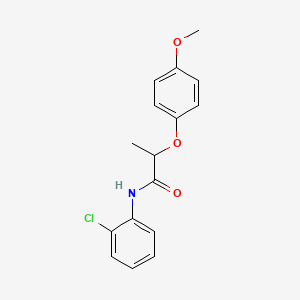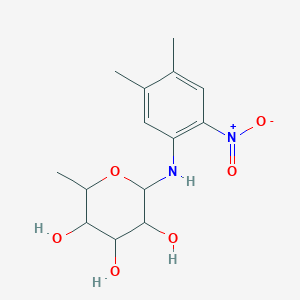
N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide, also known as etofenprox, is a synthetic insecticide that belongs to the class of pyrethroids. It is widely used in agriculture and public health to control pests, such as mosquitoes, flies, and agricultural pests. The chemical structure of etofenprox is similar to natural pyrethrins, which are derived from chrysanthemum flowers. However, etofenprox is more stable and effective than natural pyrethrins.
Mécanisme D'action
Etofenprox acts on the nervous system of insects by disrupting the function of sodium channels. It binds to the voltage-gated sodium channels in the axons of insects, causing prolonged depolarization and paralysis. This leads to the death of the insect.
Biochemical and Physiological Effects
Etofenprox has been shown to have low toxicity to mammals and birds, with no significant effects on reproduction, growth, or development. It is rapidly metabolized and excreted by the liver and kidneys. However, it can be toxic to aquatic organisms, such as fish and crustaceans, if it enters waterways.
Avantages Et Limitations Des Expériences En Laboratoire
Etofenprox is a highly effective insecticide that is relatively safe for humans and animals. It is easy to use and has a long shelf life. However, it has some limitations for lab experiments. For example, it can be difficult to obtain pure N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide for use in experiments, and it may have some variability in its effectiveness depending on the target pest and the environmental conditions.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is the development of new formulations and delivery methods that can improve its effectiveness and reduce its environmental impact. Another area of interest is the study of its potential use in integrated pest management strategies, which combine multiple control methods to reduce the use of pesticides. Additionally, there is potential for research on the effects of N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide on non-target organisms, such as pollinators and beneficial insects.
Méthodes De Synthèse
Etofenprox is synthesized from 2-chlorobenzoyl chloride and 4-methoxyphenoxypropanol in the presence of a base, such as sodium hydroxide. The reaction yields N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide as a white crystalline powder with a melting point of 36-38°C.
Applications De Recherche Scientifique
Etofenprox has been extensively studied for its insecticidal properties and its potential use in public health and agriculture. It has been shown to be highly effective against a wide range of pests, including mosquitoes, flies, and agricultural pests. It is also relatively safe for humans and animals, with low toxicity and low environmental impact.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11(21-13-9-7-12(20-2)8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJPMGFPVZQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383103 |
Source


|
| Record name | N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6115-89-5 |
Source


|
| Record name | N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)


![11-(3,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5107192.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5107206.png)

![butyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5107211.png)
![N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B5107241.png)
![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)

![3-{[2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidin-3-yl]carbonyl}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B5107266.png)